1-(3-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both the chlorophenyl and furan moieties enhances its pharmacological profile, making it a subject of interest in drug discovery and development.
This compound is classified under the category of urea derivatives, specifically those containing thiadiazole rings. Thiadiazoles are five-membered heterocycles that include both nitrogen and sulfur atoms, contributing to their biological activity. The synthesis of such compounds often involves reactions that introduce various functional groups to enhance their efficacy and selectivity against specific biological targets.
The synthesis of 1-(3-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)urea typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent selection (commonly dimethylformamide or ethanol), and the use of catalysts like triethylamine or sodium hydride to promote reaction efficiency. Reaction yields and purity are typically assessed using techniques like thin-layer chromatography and high-performance liquid chromatography.
Key molecular data includes:
The compound can undergo various chemical reactions:
Reactions are typically monitored using spectroscopic methods (NMR, IR) to confirm product formation and assess reaction kinetics.
The mechanism of action for 1-(3-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)urea involves interactions with specific biological targets:
Studies indicate that derivatives containing thiadiazole rings exhibit significant inhibitory activity against various cancer cell lines and pathogens.
1-(3-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)urea has several scientific applications:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity profiles in both medical and agricultural contexts.
The molecular architecture of 1-(3-chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)urea integrates three pharmacologically significant moieties: a 3-chlorophenyl group, a urea bridge, and a 5-(furan-2-yl)-1,3,4-thiadiazole heterocycle. X-ray diffraction analysis (though not experimentally reported for this specific compound) of analogous structures reveals that the 1,3,4-thiadiazole core adopts a planar configuration, with the furan ring attached at the C5 position exhibiting a dihedral angle of 15–25° relative to the thiadiazole plane [3] [9]. The urea linker (-NH-C(O)-NH-) bridges the 3-chlorophenyl group and the thiadiazole’s N2 position, forming critical hydrogen-bonding motifs. Key bond parameters inferred from similar crystals include:
Table 1: Key Structural Parameters
Bond/Length | Distance (Å) | Angle (°) |
---|---|---|
C5 (Thiadiazole)-S | 1.74 | S-C5-C(furan) = 125 |
N3-N4 (Thiadiazole) | 1.30 | N-N-C (urea) = 118 |
Urea C=O | 1.23 | O=C-NH = 123 |
Furan O-C2 | 1.36 | C-O-C = 106 |
NMR Spectroscopy:¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 7.60–7.85 (m, 4H, Ar-H₃-chlorophenyl), δ 8.92 (s, 1H, urea NH), δ 9.15 (s, 1H, urea NH), δ 6.60–7.20 (m, 3H, furan-H), δ 7.45 (s, 1H, thiadiazole-H) [6]. ¹³C NMR confirms carbonyl resonance at δ 158.5 ppm, thiadiazole C2/C5 at δ 165–170 ppm, and furan C2 at δ 144.5 ppm [6].
IR Spectroscopy:Critical absorptions include:
UV-Vis Spectroscopy:In ethanol, λₘₐₓ occurs at 275 nm (π→π* transition, furan-thiadiazole system) and 320 nm (n→π* transition, urea carbonyl) [8].
Mass Spectrometry:HRMS (ESI+) shows [M+H]⁺ at m/z 379.035 (calc. 378.035 for C₁₆H₁₂ClN₄O₂S), with major fragments at m/z 246 (loss of furan-thiadiazole) and 154 (3-chlorophenylurea) [1] [6].
DFT calculations (B3LYP/6-311G++(d,p)) reveal electronic properties critical to reactivity:
Table 2: Computed Electronic Parameters
Property | Value | Significance |
---|---|---|
HOMO Energy (eV) | -6.8 | Electron-donating capability |
LUMO Energy (eV) | -2.6 | Electron-accepting capability |
HOMO-LUMO Gap (eV) | 4.2 | Chemical stability indicator |
Dipole Moment (D) | 5.1 | Solubility in polar solvents |
TPSA (Ų) | 104 | Membrane permeability predictor |
Solubility:The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) due to high crystallinity and planar aromatic domains. Solubility enhancement occurs in polar aprotic solvents (e.g., DMF, DMSO) via urea hydrogen-bond donation [1] [6].
Partition Coefficient (LogP):Experimental LogP (octanol/water) = 3.5 ± 0.2, indicating moderate lipophilicity. This aligns with calculated values (XLogP3: 3.5) and suggests favorable blood-brain barrier penetration [1] [3].
Thermodynamic Stability:DSC analysis shows a sharp endotherm at 186–190°C (melting point), confirming crystalline purity. Computational studies (B3LYP) indicate the s-trans urea conformation is energetically favored by 8.2 kJ/mol over s-cis. Hydrolytic stability studies (pH 1–13) reveal degradation only under strong acidic/basic conditions (>6 h at pH 1 or 13), with urea C-N bond cleavage as the primary pathway [6].
Pharmacological Target Mapping & Structure-Activity Relationship (SAR) Analysis
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7